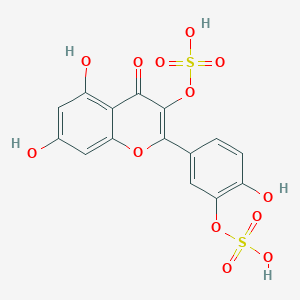![molecular formula C48H85N3O15P2 B1239194 [3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate CAS No. 83214-12-4](/img/structure/B1239194.png)
[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein is a complex organic compound with the chemical formula C48H85N3O15P2 It is a derivative of cytosine arabinoside, which is known for its antiviral and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein involves multiple steps. The starting material is typically cytosine arabinoside, which undergoes phosphorylation to form the diphosphate derivative. This intermediate is then coupled with diolein under specific reaction conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Aplicaciones Científicas De Investigación
1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential effects on cellular processes and its role in DNA synthesis.
Medicine: Due to its antiviral and anticancer properties, it is investigated for potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator. This leads to the inhibition of cellular replication and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
Cytosine Arabinoside: A simpler derivative with similar antiviral and anticancer properties.
1beta-Arabinofuranosylcytosine 5’-triphosphate: Another phosphorylated derivative with different biological activities.
Uniqueness
1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein is unique due to its specific structure, which allows it to interact with cellular components in a distinct manner. Its combination of a diphosphate group and diolein moiety provides unique chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
83214-12-4 |
|---|---|
Fórmula molecular |
C48H85N3O15P2 |
Peso molecular |
1006.1 g/mol |
Nombre IUPAC |
[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C48H85N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)61-37-40(64-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-62-67(57,58)66-68(59,60)63-39-41-45(54)46(55)47(65-41)51-36-35-42(49)50-48(51)56/h17-20,35-36,40-41,45-47,54-55H,3-16,21-34,37-39H2,1-2H3,(H,57,58)(H,59,60)(H2,49,50,56)/b19-17+,20-18+ |
Clave InChI |
WVVFFOKRFKIBHD-XPWSMXQVSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Sinónimos |
1 beta-arabinofuranosylcytosine 5'-diphosphate-1,2-diolein ARA-CDP-diolein |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


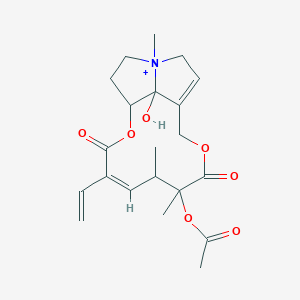


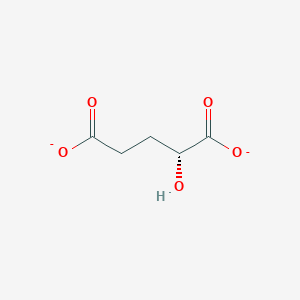
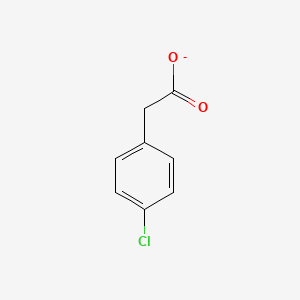
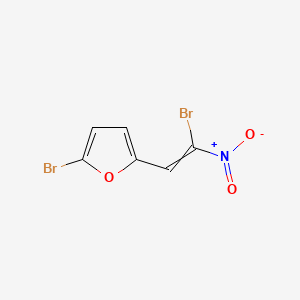
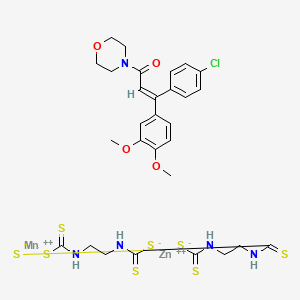
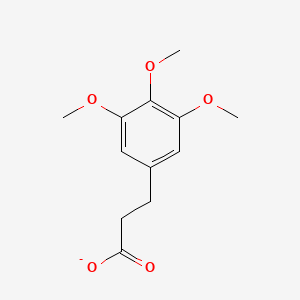
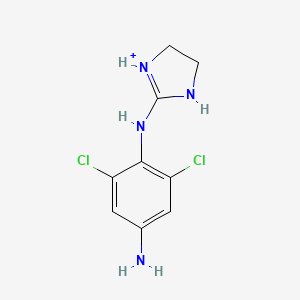
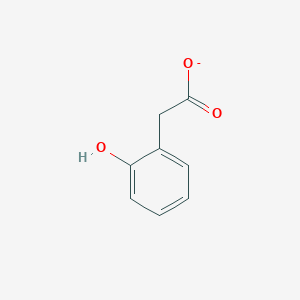
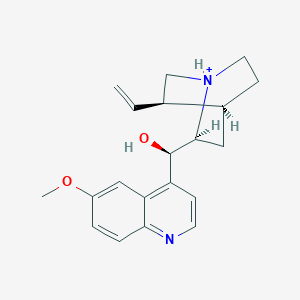
![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)

